molecular formula C15H12N4O2 B5628436 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B5628436
M. Wt: 280.28 g/mol
InChI Key: BYVRCNBMFSRGPG-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the reaction of indole derivatives with hydrazides. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-19-12-8-3-2-6-10(12)13(15(19)21)17-18-14(20)11-7-4-5-9-16-11/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRCNBMFSRGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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